molecular formula C25H30N2O5S B2879266 N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide CAS No. 1100262-78-9

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide

Cat. No. B2879266
CAS RN: 1100262-78-9
M. Wt: 470.58
InChI Key: YHQQGUSRVYXWFQ-UHFFFAOYSA-N
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Description

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is a useful research compound. Its molecular formula is C25H30N2O5S and its molecular weight is 470.58. The purity is usually 95%.
The exact mass of the compound N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

The derivatives of the benzodioxin compound have been synthesized and studied for their potent antibacterial properties . These compounds act by inhibiting the growth and multiplication of bacteria without killing them. This is achieved by blocking the folate synthetase enzyme in bacteria, impeding folic acid synthesis which is crucial for bacterial growth .

Enzyme Inhibition

These compounds have shown moderate to weak inhibition of enzymes such as cholinesterases and lipoxygenase . Enzyme inhibitors are valuable in the study of enzyme kinetics and mechanisms, as well as in the development of new therapeutic drugs.

Anti-inflammatory Applications

Some derivatives of this compound have exhibited anti-inflammatory properties. They have been compared with standard drugs like indomethacin and celecoxib, showing promising results with lower ulcerogenic indexes . This suggests potential applications in developing new anti-inflammatory medications.

Analgesic Properties

In addition to anti-inflammatory effects, certain derivatives have also demonstrated analgesic activities . This indicates their potential use in pain management research, possibly leading to the development of new pain relief drugs.

Cancer Research

Sulfonamide derivatives, which are structurally related to EN300-26608487, have been found to exhibit anticancer properties by disturbing the cell cycle in the G1 phase and acting as inhibitors of histone deacetylase (HDAC), thereby ceasing tumor cell growth . This opens up avenues for the compound’s application in cancer research, particularly in understanding and developing treatments for tumor growth.

Organic Synthesis

The sulfonamide fragment of these compounds can be used in organic synthesis reactions to produce dendrimers and as ligands for catalysts of asymmetrical reactions . This makes them valuable in the field of synthetic organic chemistry for the creation of complex molecules.

properties

IUPAC Name

N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5S/c28-24(10-14-27-33(29,30)17-11-20-6-2-1-3-7-20)26-19-25(12-4-5-13-25)21-8-9-22-23(18-21)32-16-15-31-22/h1-3,6-9,11,17-18,27H,4-5,10,12-16,19H2,(H,26,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQQGUSRVYXWFQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}-3-(2-phenylethenesulfonamido)propanamide

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